2,7-Dimethyl-4-methylidenenonane
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Overview
Description
2,7-Dimethyl-4-methylidenenonane is an organic compound with the molecular formula C12H24 It is a branched hydrocarbon with a unique structure that includes a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4-methylidenenonane can be achieved through several methods. One common approach involves the use of Grignard reagents in a nickel-catalyzed coupling reaction. For example, the coupling of aryl O-carbamates with Grignard reagents can produce 2,7-dimethyl derivatives . Another method involves the use of diethylcarbamoyl chloride in the presence of pyridine and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-4-methylidenenonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes.
Scientific Research Applications
2,7-Dimethyl-4-methylidenenonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4-methylidenenonane involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-4-octanone: A similar compound with a ketone functional group.
2,8-Dimethyl-4-methylene-nonane: Another branched hydrocarbon with a similar structure.
Uniqueness
2,7-Dimethyl-4-methylidenenonane is unique due to its specific branching and the presence of a methylidene group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61063-93-2 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,7-dimethyl-4-methylidenenonane |
InChI |
InChI=1S/C12H24/c1-6-11(4)7-8-12(5)9-10(2)3/h10-11H,5-9H2,1-4H3 |
InChI Key |
DQMXGYKVHPXWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(=C)CC(C)C |
Origin of Product |
United States |
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